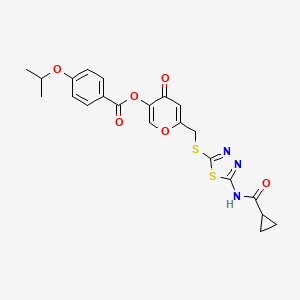

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Reagents: 4-isopropoxybenzoic acid or its derivatives.

Conditions: Esterification under acidic conditions.

Industrial Production Methods

The industrial-scale synthesis typically mirrors the laboratory synthetic routes but is optimized for efficiency, cost, and safety. Use of continuous flow reactors, automated control of reaction conditions, and purification techniques like crystallization and chromatography ensure high yield and purity.

Vorbereitungsmethoden

Reagents: Cyclopropanecarboxylic acid chloride.

Conditions: Carried out under anhydrous conditions using a base like triethylamine to neutralize the formed HCl.

Step 3: Formation of the pyran ring

Reagents: A suitable enone and a 1,3-diketone.

Conditions: Acidic or basic catalysts under reflux.

Step 4: Coupling of the thiadiazole and pyran fragments

Reagents: Use of a linking agent such as thioether.

Conditions: Mild heating in the presence of a base.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various reactions due to the diverse functional groups present:

Oxidation: The thiadiazole and pyran rings can be subjected to oxidation using agents like potassium permanganate.

Reduction: The ketone group in the pyran ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium hydride or other strong bases.

Major Products Formed

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a precursor for the synthesis of other complex organic molecules, enabling the exploration of novel reaction mechanisms and pathways.

Biology

In biological research, this compound can act as a probe for studying enzyme-substrate interactions due to its intricate structure and functional group diversity.

Medicine

In medicinal chemistry, the compound's structure is investigated for potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

The compound finds applications in the development of advanced materials with unique properties, such as catalysts or polymers with specific functionalities.

Wirkmechanismus

The compound exerts its effects through several molecular pathways:

Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their activity. This mechanism is crucial in medicinal applications where enzyme inhibition is a therapeutic goal.

Receptor Binding: It can interact with cell surface receptors, modulating signal transduction pathways.

Redox Reactions: The thiadiazole and pyran rings can participate in redox reactions, impacting cellular oxidative stress levels.

Vergleich Mit ähnlichen Verbindungen

Compared to other compounds with similar structures, such as 1,3,4-thiadiazole derivatives or pyran derivatives, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate stands out due to the presence of all three moieties in one molecule. This unique combination enhances its reactivity and broadens its range of applications.

Similar Compounds

1,3,4-thiadiazole-2-thiol

4-oxo-4H-pyran-3-carboxylates

Cyclopropanecarboxamides

Isopropoxybenzoates

Biologische Aktivität

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate represents a complex organic molecule notable for its diverse biological activities. This compound integrates various pharmacologically relevant structures, including a thiadiazole ring , a cyclopropane moiety , and a pyran structure . These features confer potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N3O5S2, with a molecular weight of approximately 443.5 g/mol. Its structure includes several functional groups that enhance its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C20H17N3O5S2 |

| Molecular Weight | 443.5 g/mol |

| CAS Number | 877650-70-9 |

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this one exhibit significant antimicrobial activity . The presence of the thiadiazole moiety is particularly noteworthy as it has been associated with antibacterial effects due to its ability to disrupt bacterial metabolic processes. Research has shown that derivatives of thiadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for treating infections caused by resistant strains .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity (MIC in µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 6.25 |

Anticancer Activity

The compound has also been explored for its anticancer properties . Similar structures have demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving enzyme inhibition and disruption of cell signaling pathways. The pyran ring structure may enhance these effects by interacting with cellular targets relevant to tumor progression .

While specific mechanisms for this compound are not fully elucidated, analogs with similar structural motifs have been found to inhibit enzymes such as nitric oxide synthase (NOS) and exhibit antitumor activity through various pathways. Understanding the interaction between this compound and biological targets is crucial for developing effective therapeutic agents .

Case Studies

Research has documented various case studies highlighting the biological efficacy of thiadiazole derivatives:

- Antibacterial Study : A study evaluated several thiadiazole derivatives against Bacillus subtilis and Pseudomonas aeruginosa, revealing significant growth inhibition at MIC values as low as 12.5 µg/mL .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that compounds similar to this one could induce apoptosis, suggesting potential as chemotherapeutic agents .

Eigenschaften

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6S2/c1-12(2)30-15-7-5-14(6-8-15)20(28)31-18-10-29-16(9-17(18)26)11-32-22-25-24-21(33-22)23-19(27)13-3-4-13/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFAADKMWBJWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.